2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid
Description
The compound 2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid is a complex heterocyclic molecule featuring a pyrimido[4,5-d][1,3]diazine core substituted with hexyl, methyl, propyl, and sulfanyl acetic acid groups.
Properties
IUPAC Name |
2-(7-hexyl-3-methyl-2,4-dioxo-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-4-6-7-8-9-12-19-15-14(16(20-12)27-11-13(23)24)17(25)21(3)18(26)22(15)10-5-2/h4-11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSBHAKZUVLGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC2=C(C(=N1)SCC(=O)O)C(=O)N(C(=O)N2CCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The provided evidence highlights structurally related compounds, though none directly match the target molecule. Key comparisons can be drawn based on functional groups and synthetic methodologies:
Zygocaperoside and Isorhamnetin-3-O-glycoside (from Zygophyllum fabago) These natural products lack the pyrimido-diazine core but share oxygen-rich functional groups (e.g., glycosides, hydroxyl groups). Unlike the target compound, they are derived from plant sources and exhibit antioxidant properties, as inferred from their phenolic structures .
Thiophene-Based Synthetic Compounds (7a and 7b) Synthesized via reactions involving malononitrile or ethyl cyanoacetate with sulfur (), these molecules feature thiophene and pyrazole rings. Reactivity: The addition of elemental sulfur in their synthesis () suggests that similar strategies might be employed to introduce sulfur into the target molecule’s structure.
Toxicity and Environmental Impact
- However, the presence of heavy alkyl chains (hexyl, propyl) in the target molecule raises concerns about bioaccumulation, a common issue with lipophilic compounds .
Data Tables
Table 1: Key Structural Features of Compared Compounds
Research Findings and Limitations
- Gaps in Data: None of the provided sources directly address the target compound’s synthesis, bioactivity, or environmental impact. The comparisons rely on extrapolation from structurally or functionally related molecules.
- Synthetic Pathways : demonstrates sulfur’s role in heterocyclic synthesis, which could inform strategies for synthesizing the sulfanyl group in the target molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
